molecular formula C14H25NO5 B11773532 (R)-1-Boc-2-((R)-1-hydroxy-3-ethoxy-3-oxopropyl)pyrrolidine

(R)-1-Boc-2-((R)-1-hydroxy-3-ethoxy-3-oxopropyl)pyrrolidine

Cat. No.: B11773532
M. Wt: 287.35 g/mol
InChI Key: VYGIGVDDUBLRTI-GHMZBOCLSA-N
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Description

®-tert-Butyl 2-(®-3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrrolidine ring and multiple functional groups, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(®-3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base.

    Addition of the Ethoxy Group: This can be done through an etherification reaction using ethanol and an appropriate catalyst.

    Hydroxylation and Oxidation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 2-(®-3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its multiple functional groups.

Medicine

Industry

In the industrial sector, it can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(®-3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 2-(®-3-methoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate
  • ®-tert-Butyl 2-(®-3-ethoxy-1-hydroxy-3-oxopropyl)piperidine-1-carboxylate

Uniqueness

What sets ®-tert-Butyl 2-(®-3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate apart from similar compounds is its specific combination of functional groups and chiral centers, which confer unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and as a research tool in various scientific fields.

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

tert-butyl (2R)-2-[(1R)-3-ethoxy-1-hydroxy-3-oxopropyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)9-11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h10-11,16H,5-9H2,1-4H3/t10-,11-/m1/s1

InChI Key

VYGIGVDDUBLRTI-GHMZBOCLSA-N

Isomeric SMILES

CCOC(=O)C[C@H]([C@H]1CCCN1C(=O)OC(C)(C)C)O

Canonical SMILES

CCOC(=O)CC(C1CCCN1C(=O)OC(C)(C)C)O

Origin of Product

United States

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